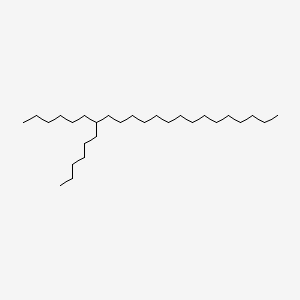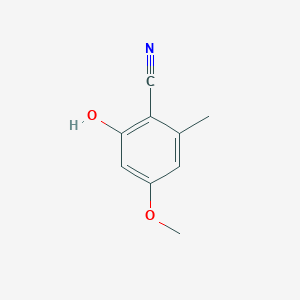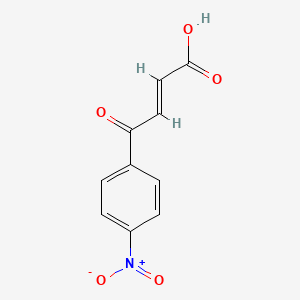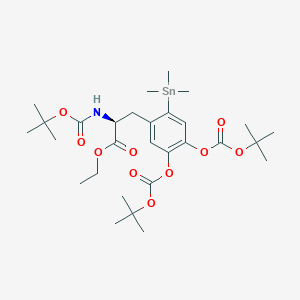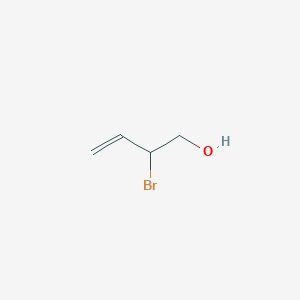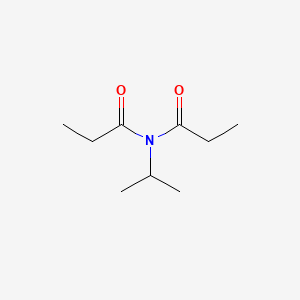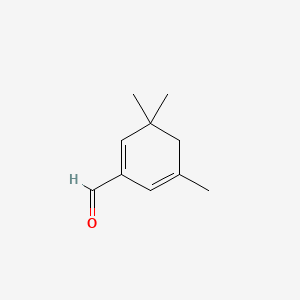
3,3,5-Trimethylcyclohexa-1,5-diene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5-Trimethylcyclohexa-1,5-diene-1-carbaldehyde is an organic compound with the molecular formula C10H14O It is a derivative of cyclohexadiene, characterized by the presence of three methyl groups and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylcyclohexa-1,5-diene-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3,5-trimethylcyclohexanone with a suitable aldehyde precursor can yield the desired compound through a series of condensation and cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes can facilitate the cyclization and condensation reactions, leading to the formation of the target compound under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethylcyclohexa-1,5-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups and the aldehyde group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: 3,3,5-Trimethylcyclohexa-1,5-diene-1-carboxylic acid.
Reduction: 3,3,5-Trimethylcyclohexa-1,5-diene-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,3,5-Trimethylcyclohexa-1,5-diene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism by which 3,3,5-Trimethylcyclohexa-1,5-diene-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the formation of intermediate species. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethylcyclohexa-1,4-dienecarbaldehyde: Similar structure but with different positions of the methyl groups and double bonds.
1,3,5-Trimethyl-1,4-cyclohexadiene: Lacks the aldehyde functional group but has a similar cyclic structure with three methyl groups.
Uniqueness
3,3,5-Trimethylcyclohexa-1,5-diene-1-carbaldehyde is unique due to the specific positioning of its methyl groups and the presence of an aldehyde functional group
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3,3,5-trimethylcyclohexa-1,5-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-8-4-9(7-11)6-10(2,3)5-8/h4,6-7H,5H2,1-3H3 |
InChI Key |
AKOQXQFSBKLUHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(C1)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


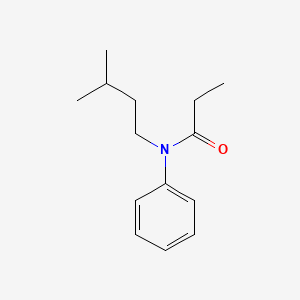
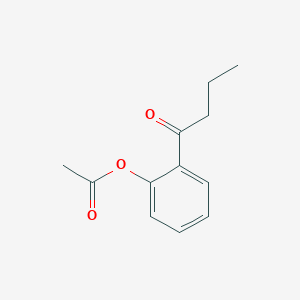
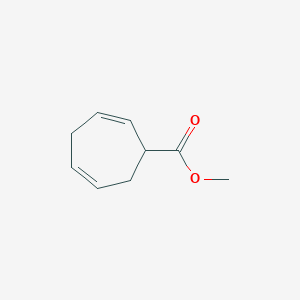
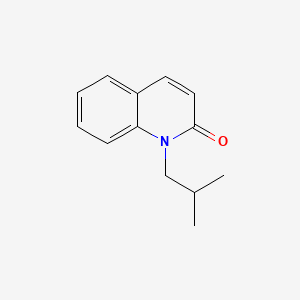
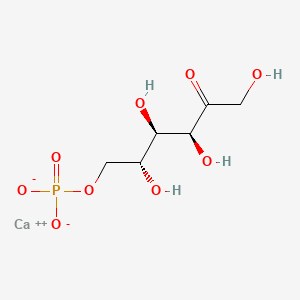

![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)
